

Comparative Cross-Reactivity Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzimidazole

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Compound of Interest

Compound Name: 5-Methyl-2-piperidin-4-yl-1H-benzimidazole

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Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound **5-Methyl-2-piperidin-4-yl-1H-benzimidazole**, hereafter referred to as Compound X. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives known to exhibit a range of biological activities, including anti-inflammatory properties.^{[1][2][3]} Given its structural similarity to known modulators of G-protein coupled receptors (GPCRs), this study focuses on evaluating its selectivity against a panel of clinically relevant off-targets, primarily within the histamine, serotonin, and dopamine receptor families, alongside a representative kinase.

The objective of this guide is to present a clear, data-driven comparison of Compound X's binding affinity and functional activity at its intended target versus potential off-targets. This information is critical for assessing the compound's selectivity profile and predicting its potential for off-target-mediated side effects in future drug development.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of Compound X was assessed through in vitro binding and functional assays. The results are summarized below, providing a quantitative comparison of its potency at the primary target, the Histamine H4 Receptor (H4R), against a panel of other receptors.

Table 1: Comparative Binding Affinity of Compound X at H4R and Selected Off-Targets

This table summarizes the binding affinity (Ki) of Compound X for the human Histamine H4 Receptor (H4R) and a panel of other GPCRs. Lower Ki values indicate higher binding affinity.

Target	Radioligand	Ki (nM)
Histamine H4R (Primary Target)	[³ H]-Histamine	15
Histamine H1R	[³ H]-Mepyramine	850
Histamine H2R	[³ H]-Tiotidine	>10,000
Histamine H3R	[³ H]-N- α -methylhistamine	2,500
Serotonin 5-HT2AR	[³ H]-Ketanserin	1,200
Serotonin 5-HT2BR	[³ H]-LSD	3,500
Dopamine D2R	[³ H]-Spiperone	980
Kinase Panel (representative)*	-	>10,000

*Data from a broad kinase panel screen, showing no significant inhibition at 10 μ M.

Table 2: Functional Antagonist Activity of Compound X

This table presents the functional activity (IC50) of Compound X as an antagonist at H4R and key off-targets where significant binding was observed. The assays measured the inhibition of agonist-induced intracellular signaling (e.g., cAMP modulation or calcium flux).

Target	Functional Assay	IC50 (nM)
Histamine H4R (Primary Target)	cAMP Inhibition	45
Histamine H1R	Calcium Flux	2,300
Dopamine D2R	cAMP Inhibition	3,100
Serotonin 5-HT2AR	Calcium Flux	>5,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. Radioligand Binding Assays for GPCRs

Radioligand binding assays are essential for determining the affinity of a compound for its target receptor.^[4] These assays provide sensitive and quantitative data on receptor expression and ligand affinity.^[4]

- Objective: To determine the equilibrium dissociation constant (Ki) of Compound X for each target receptor.
- Method: Competition binding assays were performed using membranes from HEK293 cells stably expressing the human recombinant receptor of interest.^{[4][5]}
 - Membrane Preparation: Cells were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in an assay buffer.^[6] Protein concentration was determined using a BCA assay.^[6]
 - Assay Conditions: A fixed concentration of a specific radioligand (e.g., [³H]-Histamine for H4R) was incubated with the cell membranes and a range of concentrations of Compound X.
 - Incubation: The reaction mixture was incubated in 96-well plates for 60-120 minutes at room temperature to reach equilibrium.^[6]
 - Filtration and Detection: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.^[6] The filters were washed with ice-cold buffer, and the retained radioactivity was measured by liquid scintillation counting.
 - Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.^[5] The IC₅₀ values were calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

2. Functional cAMP Inhibition Assay (for G_{αi}-coupled receptors like H4R and D2R)

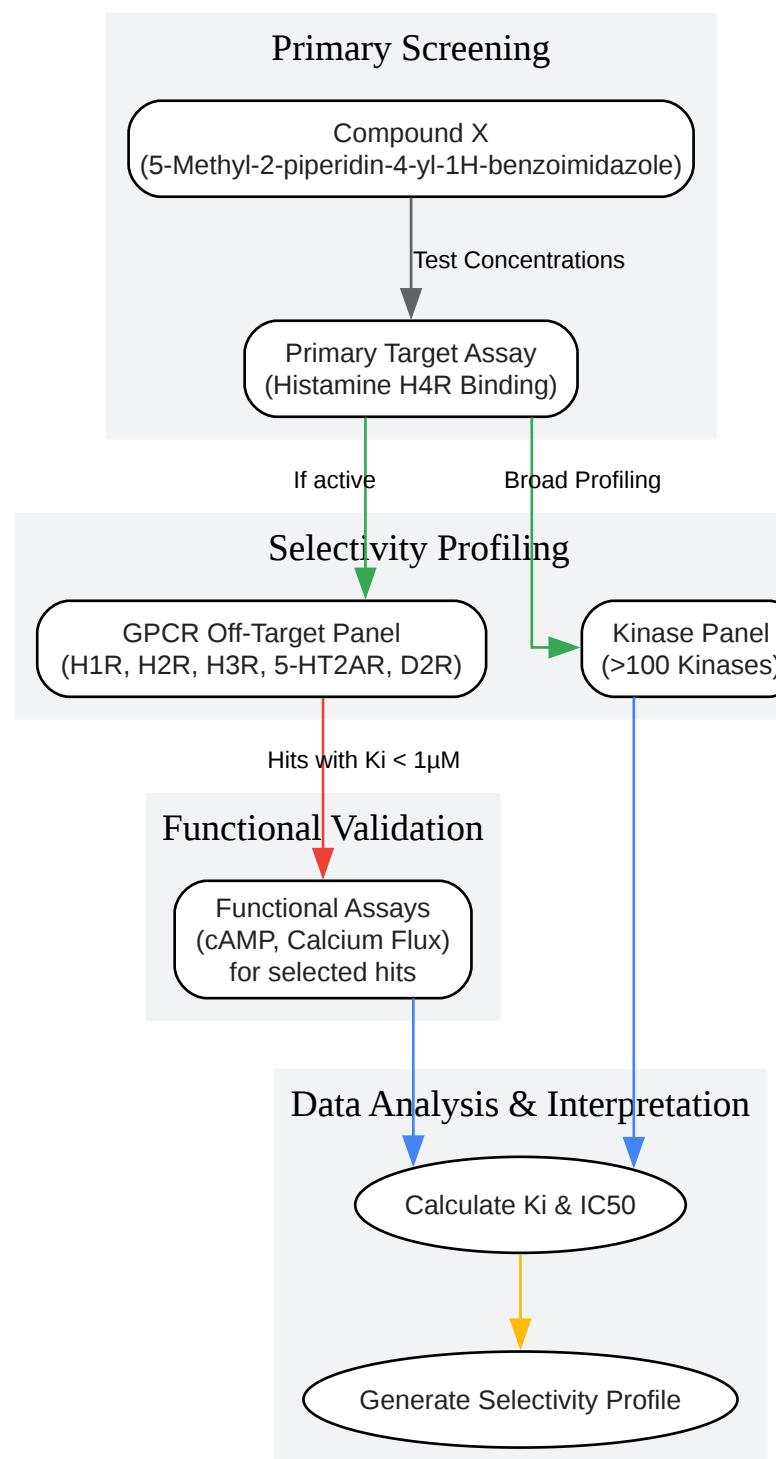
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

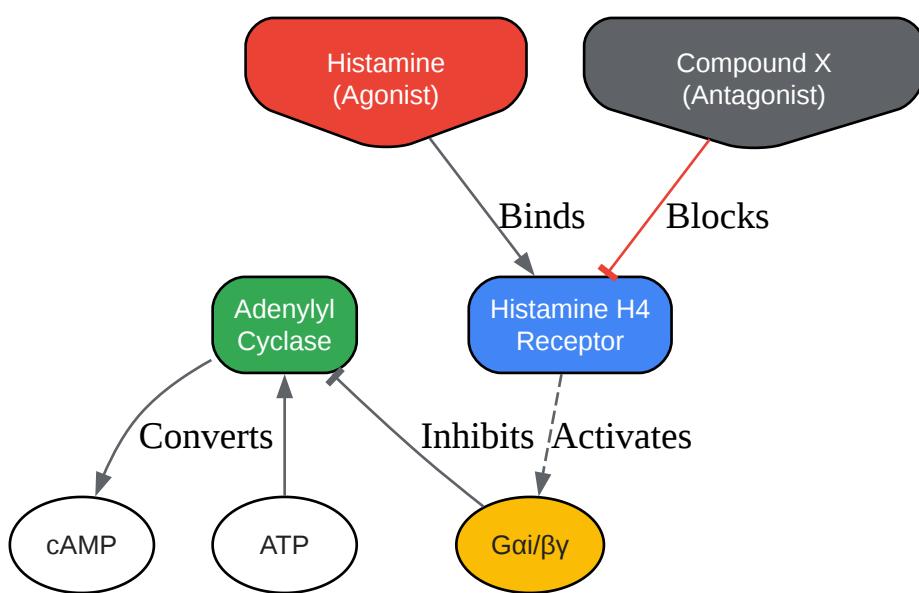
- Objective: To measure the ability of Compound X to antagonize agonist-induced inhibition of cAMP production.
- Method: A cell-based assay using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™) was employed. [7][8][9]
 - Cell Preparation: HEK293 cells expressing the target receptor (H4R or D2R) were seeded in 384-well plates and incubated overnight.[8]
 - Assay Procedure: Cells were first treated with varying concentrations of Compound X (the antagonist).
 - Agonist Stimulation: After a brief incubation with the antagonist, cells were stimulated with a known agonist (e.g., histamine for H4R) at a concentration that elicits a submaximal response (EC80), in the presence of forskolin to stimulate adenylyl cyclase.[10][11]
 - Detection: Following stimulation, cells were lysed, and the intracellular cAMP levels were measured according to the assay kit manufacturer's protocol. The resulting signal is inversely proportional to the amount of cAMP produced.[7]
 - Data Analysis: The concentration-response curves for Compound X were plotted, and IC₅₀ values were determined using a four-parameter logistic equation.

Visualizations: Workflows and Pathways

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates the systematic process used to evaluate the selectivity of Compound X.



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